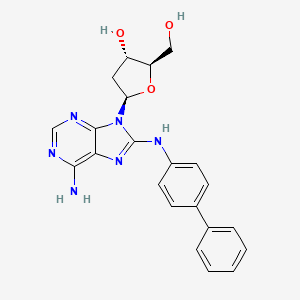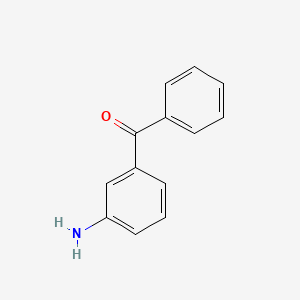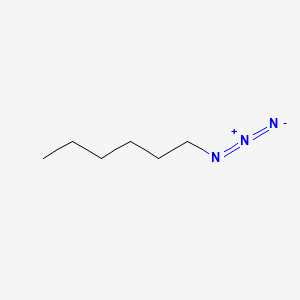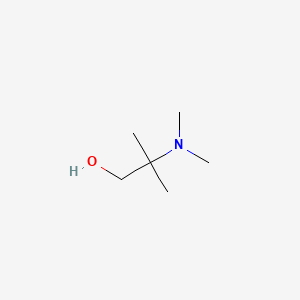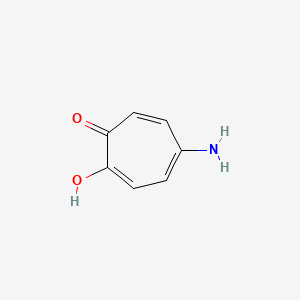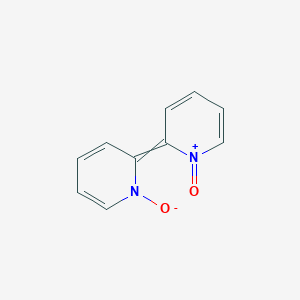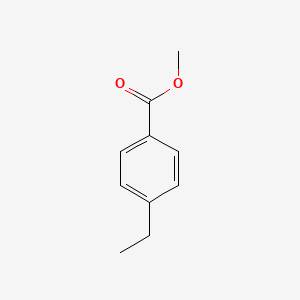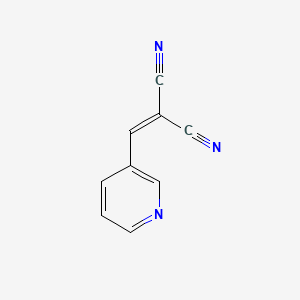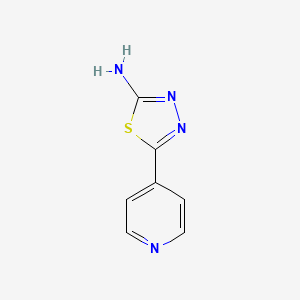
5-(ピリジン-4-イル)-1,3,4-チアゾール-2-アミン
説明
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine, also known as PTDA, is a heterocyclic compound that has been extensively studied due to its unique chemical and physical properties. PTDA has been used in a variety of scientific applications, including organic synthesis, drug discovery, and photochemistry. PTDA is also used as a building block in the synthesis of complex molecules.
科学的研究の応用
生体医薬品への応用
化合物“5-(ピリジン-4-イル)-1,3,4-チアゾール-2-アミン”は、複素環式化合物の一種です . このような複素環式化合物は、幅広い生物学的標的に使用されてきました . それらは、新規薬剤の開発を含む、さまざまな生体医薬品への応用における合成に使用されてきました .
がん研究
この化合物は、特定の種類のがん細胞に対して生物活性を示すことが示されています. ある研究では、一連の多置換ピロロ[3,4-b]ピリジン-5-オンが合成され、ヒト上皮子宮頸がんSiHa、HeLa、およびCaSki細胞株培養を用いてin vitroで研究されました . このシリーズの3つの化合物が、3つの細胞株に対して有意な細胞毒性を示しました .
抗菌および抗真菌活性
がん研究における潜在的な用途に加えて、“5-(ピリジン-4-イル)-1,3,4-チアゾール-2-アミン”は、抗菌および抗真菌活性を示すことも示されています. これは、新しい抗菌剤の開発のための潜在的な候補となります.
重金属の吸着
新規ポルフィリンから合成されたCoベースのポルフィリン金属有機構造体(MOF)は、“5-(ピリジン-4-イル)-1,3,4-チアゾール-2-アミン”を含むものであり、水性媒体中のPb(II)やCu(II)などの重金属の除去に効果的な吸着能力を示します . これは、この化合物が、水から重金属を除去する環境修復の取り組みで使用できることを示唆しています.
作用機序
Target of Action
The primary targets of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine are Mycobacterium tuberculosis (MTB) and Staphylococcus epidermidis . These bacteria are responsible for causing tuberculosis and various skin infections respectively. The compound has shown potential activity against these bacteria, making it a promising antimicrobial agent .
Mode of Action
It is known to inhibit the growth ofEscherichia coli and Staphylococcus epidermidis . This suggests that the compound interacts with certain bacterial proteins or enzymes, disrupting their normal function and thereby inhibiting bacterial growth .
Biochemical Pathways
This interference could lead to the death of the bacteria or inhibit their ability to multiply .
Pharmacokinetics
In silico adme studies suggest that the compound displays a desirable adme profile with parameters within an acceptable range . This indicates that the compound could potentially have good bioavailability.
Result of Action
The result of the action of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine is the inhibition of bacterial growth. It has been shown to inhibit Escherichia coli and Staphylococcus epidermidis , with minimum inhibitory concentrations (MIC) of 8 and 4 μg/mL respectively . This suggests that the compound could be effective in treating infections caused by these bacteria.
生化学分析
Biochemical Properties
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine plays a crucial role in several biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has shown inhibitory effects on certain enzymes, such as xanthine oxidoreductase, which is involved in purine metabolism . Additionally, 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine interacts with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzyme activity.
Cellular Effects
The effects of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation . Furthermore, 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine can alter gene expression patterns by interacting with transcription factors and other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism, including shifts in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine binds to the active site of xanthine oxidoreductase, inhibiting its activity and reducing the production of reactive oxygen species . Additionally, this compound can activate certain transcription factors, leading to changes in gene expression that promote antioxidant responses . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine have been shown to change over time. Studies have demonstrated that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important considerations for the compound’s use in therapeutic applications and experimental research.
Dosage Effects in Animal Models
The effects of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant activity and enzyme inhibition . At higher doses, 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine can induce toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine is involved in several metabolic pathways, including those related to purine metabolism and oxidative stress responses. This compound interacts with enzymes such as xanthine oxidoreductase, which plays a key role in the catabolism of purines . Additionally, 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine can influence metabolic flux by modulating the activity of enzymes involved in antioxidant defenses . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine can bind to proteins and other biomolecules, influencing its localization and distribution within different cellular compartments . These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine plays a significant role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These subcellular localization patterns are essential for the compound’s interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
5-pyridin-4-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWDTPBHCWJWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173834 | |
| Record name | Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2002-04-2 | |
| Record name | 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine interact with enzymes and what are the downstream effects?
A: While not extensively studied, research suggests that 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine may exhibit inhibitory activity against specific enzymes. For instance, derivatives of this compound have shown potential as inhibitors of Bloom helicase, an enzyme crucial for DNA replication and repair []. Inhibiting Bloom helicase could have implications for cancer therapy, as it disrupts DNA replication in rapidly dividing cancer cells. Further research is needed to fully understand the specific interactions and downstream effects of this compound on various biological targets.
Q2: What are the catalytic properties of ruthenium complexes containing 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine?
A: Research has explored the catalytic activity of ruthenium(II) complexes containing 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine as a ligand []. These complexes demonstrated catalytic activity in the transfer hydrogenation of acetophenone using 2-propanol as a hydrogen source. The reaction was carried out in the presence of KOH at 82°C. Further investigation into the reaction mechanism, selectivity, and potential applications of these complexes in other catalytic reactions is warranted.
Q3: How does the structure of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives influence their activity as acetylcholinesterase (AChE) inhibitors?
A: Studies have shown that incorporating a dodecyl chain linked via nitrogen to the 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine core results in a more potent AChE inhibitor compared to its oxadiazole counterparts []. This suggests that the presence of the sulfur atom in the thiadiazole ring and the long alkyl chain contribute significantly to the inhibitory activity against AChE. Molecular docking studies indicate that these derivatives interact non-covalently with AChE, blocking entry into the enzyme gorge and catalytic site. This information provides valuable insights for further structure-activity relationship studies to optimize the potency and selectivity of these compounds as potential therapeutic agents for Alzheimer's disease.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




